Terfenadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 9.63X10-2 mg/L at 25 °C

4.58e-04 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Terfenadine's Mechanism of Action at H1 Receptors

Introduction and Chemical Background

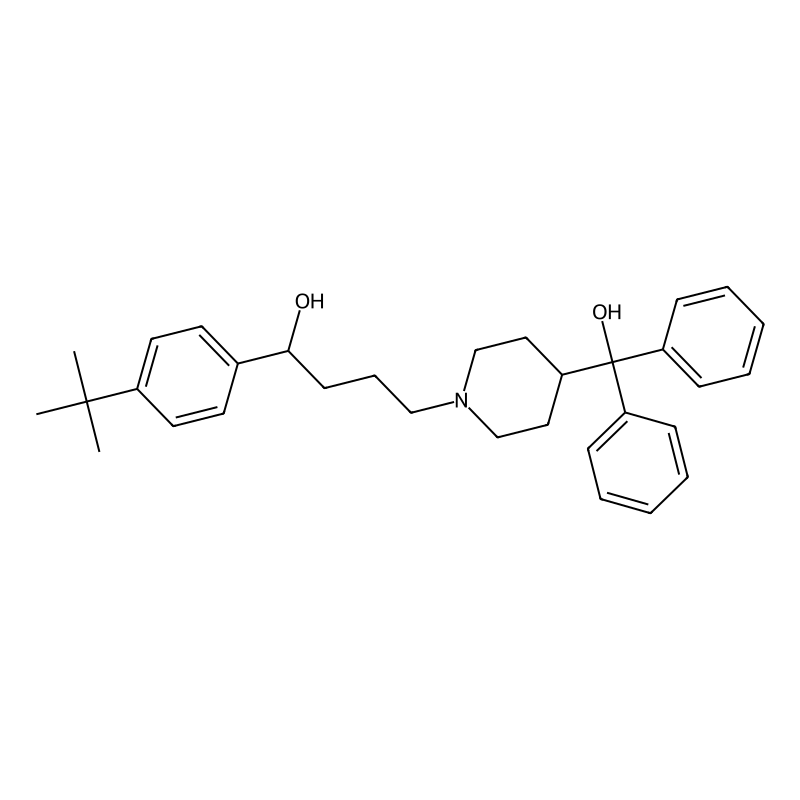

Terfenadine is a second-generation antihistamine that was initially developed for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Chemically classified as a diphenylmethane derivative, this compound belongs to the class of organic compounds known as phenylbutylamines with the chemical formula C₃₂H₄₁NO₂ and an average molecular weight of 471.6734 g/mol [1]. The compound features a chiral center but was typically used as a racemic mixture in therapeutic formulations. Despite its initial clinical success, this compound was largely withdrawn from most markets in the 1990s due to cardiac safety concerns associated with QT interval prolongation and risk of torsades de pointes, a potentially fatal ventricular arrhythmia [1]. This withdrawal led to the development of its active metabolite, fexofenadine, which retained the therapeutic benefits without the same cardiac risk profile.

The historical significance of this compound lies in its role as a prototype for nonsedating antihistamines, representing a substantial advance over first-generation H₁ antagonists that frequently caused drowsiness due to their ability to cross the blood-brain barrier. This compound's relative hydrophobicity and P-glycoprotein substrate characteristics limited its central nervous system penetration, resulting in minimal sedative effects compared to earlier antihistamines [2]. This pharmacological property made it a valuable therapeutic agent until its cardiac safety issues became apparent, leading to its replacement by fexofenadine in clinical practice while maintaining its importance as a research compound for understanding antihistamine structure-activity relationships and cardiac toxicity mechanisms.

Primary Mechanism of Action: H1 Receptor Antagonism

Core Pharmacodynamic Properties

This compound functions primarily as a competitive antagonist at histamine H₁ receptors, effectively competing with endogenous histamine for binding at receptor sites located throughout the body, particularly in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle [1]. This reversible binding to H₁-receptors results in suppression of histamine-induced formation of edema, flare, and pruritus [1]. The drug exhibits high selectivity for peripheral H₁-receptors with minimal interaction with central receptors, which accounts for its nonsedating property—a significant advantage over first-generation antihistamines that readily cross the blood-brain barrier.

The molecular basis of this compound's action involves stabilization of the inactive conformation of the H₁ receptor, thereby preventing histamine-mediated activation of G-protein signaling pathways. Unlike first-generation antihistamines, this compound demonstrates minimal anticholinergic activity and negligible interaction with adrenergic or serotonergic receptors at therapeutic concentrations, contributing to its improved side effect profile [2] [3]. This receptor selectivity was a key development in antihistamine pharmacology, establishing a new standard for second-generation antihistamines that followed.

Metabolic Activation and CYP-Mediated Clearance

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 serving as the major isoform responsible for its biotransformation to the active metabolite fexofenadine (also known as azacyclonol) [1] [4]. Additional metabolism occurs via CYP2D6, though at approximately a six-fold lower rate compared to CYP3A4 [4]. The metabolism follows first-order kinetics under normal conditions, with this compound exhibiting a relatively short elimination half-life of approximately 3.5 hours [1].

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

|---|---|---|

| Oral Absorption | ≥70% | Based on mass balance study with ¹⁴C-labeled this compound [1] |

| Protein Binding | 70% | Primarily to plasma proteins [1] |

| Metabolism | Hepatic | Primarily via CYP3A4, secondarily via CYP2D6 [1] [4] |

| Active Metabolite | Fexofenadine | Primary metabolite responsible for therapeutic effects [1] |

| Elimination Half-life | 3.5 hours | [1] |

| Time to Peak Concentration | 1-2 hours | [2] |

The metabolic transformation of this compound involves aliphatic hydroxylation at the t-butyl group, resulting in fexofenadine, which retains potent H₁ receptor antagonism but with significantly reduced cardiac toxicity potential [1] [4]. This differential toxicity profile between parent drug and metabolite led to the direct development and marketing of fexofenadine as a safer alternative after this compound's market withdrawal. The concentration-dependent inhibition of this compound metabolism by CYP3A4 inhibitors such as ketoconazole and erythromycin forms the basis of its clinically significant drug interactions that potentiate cardiac toxicity risks [1].

Cardiac Safety Concerns and hERG Channel Interactions

Molecular Basis of Cardiac Arrhythmia

The primary safety concern with this compound revolves around its concentration-dependent blockade of the human ether-à-go-go-related gene (hERG) potassium channels responsible for the rapidly activating delayed rectifier potassium current (I({}_{\text{Kr}})) in cardiac myocytes [5]. This channel blockade results in prolonged cardiac repolarization manifesting as QT interval extension on electrocardiograms, creating an electrophysiological substrate conducive to torsades de pointes and other ventricular arrhythmias [1]. Under normal circumstances, therapeutic concentrations of this compound do not achieve levels sufficient for significant hERG blockade; however, in the presence of CYP3A4 inhibition or hepatic impairment, elevated parent drug concentrations markedly increase this risk.

This compound's interaction with the hERG channel occurs through binding to the inner pore region of the channel protein, physically obstructing potassium ion efflux during cardiac repolarization [5]. Structural analysis reveals that this compound's lipophilic diphenylmethyl group and positively charged nitrogen atom facilitate high-affinity binding to specific residues in the S6 helix of the hERG channel, similar to binding patterns observed with other proarrhythmic compounds. Experimental studies demonstrate that this compound inhibits hERG current with IC₅₀ values in the nanomolar to low micromolar range, significantly lower than concentrations required for H₁ receptor blockade, explaining the narrow therapeutic index [5].

Risk Factors and Drug Interactions

Several clinically significant factors dramatically increase the risk of this compound-induced cardiotoxicity, primarily involving concomitant medications that inhibit CYP3A4 metabolism, thereby elevating systemic this compound concentrations. Potent CYP3A4 inhibitors including ketoconazole, erythromycin, and grapefruit juice can increase this compound exposure by up to 5-fold, potentially resulting in plasma concentrations that cause dangerous hERG channel blockade [1]. Additionally, conditions that impair hepatic metabolism, such as cirrhosis or severe hepatic impairment, similarly increase this compound accumulation and subsequent cardiac risk.

Table 2: this compound Drug Interactions and Cardiac Risk Factors

| Risk Factor Category | Specific Examples | Mechanism | Clinical Management |

|---|---|---|---|

| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Erythromycin, Clarithromycin | Reduced this compound metabolism → increased plasma levels | Absolute contraindication; use alternative antihistamines |

| Dietary Components | Grapefruit juice | Inhibition of intestinal CYP3A4 → increased bioavailability | Complete avoidance during therapy |

| Herbal Supplements | St. John's Wort | Induction of CYP3A4 → potential reduced efficacy | Avoid combination due to unpredictable effects |

| Medical Conditions | Hepatic impairment, Electrolyte abnormalities (hypokalemia, hypomagnesemia) | Reduced clearance or increased myocardial sensitivity | Avoid use in patients with these conditions |

Research has revealed intriguing allosteric interactions between different hERG channel blockers, such as the observed 14-22 fold rightward shift in hERG concentration-response curves for this compound when cells are pre-exposed to erythromycin, suggesting distinct, allosterically linked binding sites on opposite sides of the hERG channel [5]. This finding indicates that co-administration of certain weak hERG blockers might theoretically reduce the cardiac liability of potent hERG-blocking drugs like this compound, though this potential interaction has not been exploited clinically due to the availability of safer alternatives.

Additional Pharmacological Properties and Emerging Research Applications

Calcium Channel Antagonism

Beyond its primary antihistamine activity, this compound demonstrates calcium channel affinity with characteristics similar to diphenyl-alkylamine type calcium antagonists such as gallopamil [6]. Experimental studies measuring displacement of [³H]nitrendipine on rat cerebral cortex membranes revealed this compound pK({}{\text{d}}) values of 6.36±0.03, indicating moderate calcium channel blocking activity [6]. Interestingly, investigations with this compound enantiomers showed nearly identical affinity (pK({}{\text{d}}) 6.39±0.03 for R(+) isomer vs. 6.40±0.04 for S(-) isomer), suggesting a non-stereoselective binding interaction with calcium channels that contrasts with the stereoselectivity typically observed with dedicated calcium antagonists [6].

This calcium antagonism property may contribute to this compound's antiproliferative effects observed in various cancer cell lines, though its clinical significance in the context of antihistamine therapy remains uncertain. The structure-activity relationship studies among this compound analogues indicate that specific molecular features, particularly the diphenylmethane moiety and tertiary alcohol group, mediate this calcium channel interaction independently from the H₁ receptor antagonism [6]. This additional pharmacological activity expands this compound's polypharmacology profile and may partially explain its effects in non-allergic conditions.

Anticancer Properties and Apoptosis Induction

Recent investigations have revealed promising antiproliferative and pro-apoptotic activities of this compound in various human cancer cell lines, suggesting potential drug repurposing opportunities beyond its original antihistamine indication [7] [8]. In colorectal cancer HCT116 cells, this compound markedly attenuates viability by abrogating histamine H₁ receptor signaling and inducing mitochondrial-mediated apoptosis through modulation of Bax/Bcl-2 balance, triggering cytochrome c release, and stimulating the caspase cascade [7]. Additionally, this compound suppresses STAT3 phosphorylation and expression of downstream gene products by inhibiting MEK/ERK and JAK2 activation, representing a potentially novel mechanism for its anticancer effects.

In hormone-refractory prostate cancer models, this compound induces apoptotic signaling through histamine receptor-independent mechanisms involving Mcl-1 cleavage into a pro-apoptotic 28-kDa fragment and Bak up-regulation at both transcriptional and translational levels [8]. This leads to loss of mitochondrial membrane potential and release of apoptosis-inducing factors into the cytosol, subsequently activating caspase cascades and inducing a DNA damage response through phosphorylation of Chk1/Chk2 kinases and RPA32 [8]. These findings position this compound as a potential multimodal therapeutic agent in oncology, though clinical translation remains preliminary.

Diagram 1: Multimodal mechanisms of this compound action showing H₁ receptor antagonism, cardiac effects, and anticancer properties

Experimental Methodologies for this compound Research

Receptor Binding and Enzyme Interaction Assays

The investigation of this compound's mechanism of action employs various in vitro experimental systems to characterize its receptor binding properties and metabolic interactions. Competitive binding assays using labeled histamine or H₁ receptor antagonists in cell membranes or recombinant systems quantify this compound's affinity for H₁ receptors, typically expressed as K({}{\text{i}}) or IC₅₀ values [9] [3]. For cytochrome P450 interaction studies, human liver microsomes and cDNA-transfected cell systems (e.g., B lymphoblastoid cells expressing specific CYP isoforms) incubate this compound with NADPH-generating systems, followed by LC-MS/MS quantification of metabolites to determine enzymatic kinetic parameters (K({}{\text{m}}), V({}_{\text{max}}) [4] [10].

For hERG channel blockade assessment, the whole-cell patch-clamp technique at physiological temperatures provides the gold standard measurement, where hERG-transfected HEK cells are voltage-clamped and exposed to increasing this compound concentrations to generate concentration-response relationships and determine IC₅₀ values for current inhibition [5]. This electrophysiological approach directly quantifies this compound's potency for hERG channel blockade, correlating with its proarrhythmic potential. Complementary fluorescence-based assays using membrane-potential sensitive dyes offer higher throughput screening alternatives, though with potentially reduced accuracy compared to direct electrophysiological measurements.

Cell-Based Assays for Anticancer Activity Evaluation

The investigation of this compound's antiproliferative and pro-apoptotic effects employs comprehensive cell biology techniques in various cancer cell lines. Viability assays (MTS, sulforhodamine B) measure concentration-dependent and time-dependent growth inhibition, while flow cytometry with Annexin V/propidium iodide staining quantifies apoptosis induction [7] [8]. Western blot analysis detects changes in apoptosis-related proteins (Bax, Bcl-2, Mcl-1, cleaved caspases, PARP cleavage) and signaling molecules (phosphorylated STAT3, ERK, JAK2), providing mechanistic insights into this compound's cellular effects.

For assessment of mitochondrial events during apoptosis, JC-1 staining or tetramethylrhodamine ethyl ester (TMRE) measurements evaluate mitochondrial membrane potential dissipation, while cytochrome c release from mitochondria is detected by immunocytochemistry or subcellular fractionation followed by Western blotting [8]. Gene expression analysis via RT-PCR or RNA sequencing identifies transcriptional changes in apoptosis regulators following this compound treatment, completing the comprehensive characterization of its anticancer mechanisms across multiple molecular levels.

Table 3: Key Experimental Assays for Studying this compound Mechanisms

| Assay Type | Specific Method | Measured Parameters | Research Application |

|---|---|---|---|

| Receptor Binding | Competitive radioligand binding | K({}_{\text{i}}), IC₅₀ | H₁ receptor affinity determination [9] |

| Metabolism Studies | Human liver microsomes + LC-MS/MS | K({}{\text{m}}), V({}{\text{max}}), metabolic stability | CYP-mediated metabolism characterization [4] [10] |

| hERG Channel Blockade | Whole-cell patch-clamp | IC₅₀, current inhibition | Cardiac safety assessment [5] |

| Cell Viability | MTS, sulforhodamine B | IC₅₀, growth inhibition | Antiproliferative activity [7] [8] |

| Apoptosis Detection | Annexin V/PI staining + flow cytometry | Apoptosis percentage | Pro-apoptotic activity quantification [8] |

| Protein Expression & Modification | Western blot | Protein levels, cleavage, phosphorylation | Signaling pathway analysis [7] [8] |

| Mitochondrial Function | JC-1 staining + flow cytometry | Mitochondrial membrane potential | Early apoptosis detection [8] |

Diagram 2: Metabolic pathways and clinical consequences of this compound administration, highlighting therapeutic and toxicological outcomes

Conclusion and Research Implications

This compound represents a pharmacologically complex compound with a multimodal mechanism of action extending beyond its primary H₁ receptor antagonism to include calcium channel modulation, hERG channel blockade, and anticancer activities through multiple signaling pathways. While its clinical use has been largely abandoned due to cardiac safety concerns, this compound remains an important research tool for understanding antihistamine structure-activity relationships, mechanisms of drug-induced arrhythmias, and potential drug repurposing opportunities in oncology.

The ongoing investigation of this compound's anticancer properties highlights how comprehensive mechanistic understanding can reveal unexpected therapeutic potential for withdrawn medications. The compound's ability to simultaneously modulate histamine signaling, STAT3 pathway, mitochondrial apoptosis mechanisms, and calcium homeostasis presents a unique polypharmacological profile that merits further controlled investigation in appropriate disease models. However, the well-established cardiac risks associated with this compound would require sophisticated chemical modification or targeted delivery approaches to separate therapeutic benefits from adverse effects should future clinical translation be pursued.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. This compound. An updated review of its pharmacological ... [pubmed.ncbi.nlm.nih.gov]

- 3. Antiallergic effects of H - 1 antagonists receptor [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound and its primary metabolites with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric effects of erythromycin pretreatment on ... [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Antagonism and Structure-Affinity Relationships of ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a histamine H1 receptor antagonist, induces ... [pmc.ncbi.nlm.nih.gov]

- 8. induces anti-proliferative and apoptotic activities in human... This compound [link.springer.com]

- 9. Structure-activity relationships within a series of analogues ... [sciencedirect.com]

- 10. Human Cytochrome P-450 3A4: In Vitro Drug ... [sciencedirect.com]

Original Pharmacodynamic Properties as an Antihistamine

The table below summarizes the core, historically recognized pharmacodynamic properties of terfenadine.

| Property | Description | Clinical Outcome/Significance |

|---|---|---|

| Primary Mechanism | Selective histamine H1 receptor antagonist [1] | Alleviates symptoms of seasonal allergic rhinitis, perennial rhinitis, and histamine-mediated skin diseases [1]. |

| CNS Penetration | Lack of significant penetration into the central nervous system (CNS) [1] | Incidence of sedation comparable to placebo; significantly less than conventional antihistamines. Does not impair psychomotor performance or enhance effects of alcohol/benzodiazepines [1]. |

Cardiac Safety: hERG Channel Inhibition

A critical aspect of this compound's pharmacodynamics is its blockade of the human ether-à-go-go-related gene (hERG) potassium channel. This action is responsible for its withdrawal from the market due to the risk of life-threatening cardiac arrhythmias.

| Aspect | Detail |

|---|---|

| Mechanism | Potent open-channel blocker of the hERG channel, which carries the rapid delayed rectifier potassium current ((I_{Kr})) crucial for cardiac action potential repolarization [2] [3]. |

| Potency | IC50 values reported between 204 nM [3] and ~350 nM [3]. |

| Functional Effect | Inhibition of (I_{Kr}) leads to prolongation of the cardiac action potential, manifested as QT interval prolongation on the electrocardiogram (ECG) [2] [4]. |

| Clinical Risk | Increased risk of a specific ventricular arrhythmia called Torsades de Pointes, which can degenerate into ventricular fibrillation [5]. |

The following diagram illustrates the experimental workflow for assessing hERG channel blockade, a key part of its safety pharmacodynamics:

Workflow for evaluating hERG channel blockade.

Experimental Protocols for Key Assays

For research purposes, understanding the experimental methodologies used to characterize this compound is essential.

1. hERG Patch Clamp Assay [2]

- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG potassium channel.

- Electrophysiology: Manual patch-clamp technique in whole-cell configuration.

- Key Parameters: Cells are held at -80 mV, with depolarizing steps to measure the resulting potassium current ((I_{Kr})).

- Drug Application: this compound is applied in increasing concentrations to establish a full concentration-response relationship.

- Data Analysis: The concentration that inhibits 50% of the current ((IC_{50})) is calculated.

2. Apoptosis Induction in Cancer Cells [5] [6]

- Cell Line: Human colorectal cancer HCT116 cells.

- Treatment: Cells are treated with varying concentrations of this compound for 24-48 hours.

- Viability Assessment: Cell viability is measured using colorimetric assays like MTS.

- Apoptosis Detection: Flow cytometry for Annexin V/propidium iodide staining to quantify apoptotic cells.

- Mechanistic Analysis: Western blotting to analyze key proteins, including:

- Cleaved caspases (-9, -3, -7) and PARP

- Pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins

- Phosphorylation levels of STAT3, ERK, and JAK2

Emerging Anticancer Pharmacodynamics

Recent research has repositioned this compound as a candidate for drug repurposing in oncology. Its anticancer effects are mediated through complex, multi-pathway pro-apoptotic signaling.

Pro-apoptotic mechanisms of this compound in cancer cells.

The table below summarizes the key anticancer mechanisms and experimental evidence.

| Mechanism / Pathway | Experimental Findings | References |

|---|---|---|

| STAT3 Signaling Inhibition | Suppresses phosphorylation of STAT3; downregulates downstream gene products (e.g., Bcl-2, survivin); inhibits upstream kinases JAK2 and MEK/ERK. | [5] [6] |

| Mitochondrial Apoptosis Pathway | Alters Bax/Bcl-2 balance; triggers cytochrome c release; activates caspase-9 and -3; induces PARP cleavage. | [5] [7] |

| Modulation of Calcium Homeostasis | Increases cytosolic Ca²⁺; induces ER stress; activates caspases (-4, -2). | [8] |

| Induction of Autophagy | Can promote apoptosis or serve as an adaptive survival mechanism in human melanoma cells. | [8] |

| Disruption of 14-3-3ζ Protein | Identified in a high-throughput screen as a disruptor of 14-3-3ζ:BAD interaction, promoting BAD-mediated apoptosis. | [9] |

Conclusion for Research and Development

- A historical cautionary tale of a drug whose potent off-target hERG channel blockade led to its withdrawal, underscoring the critical importance of thorough cardiac safety testing.

- A promising template for drug repurposing in oncology, with a robust multi-target mechanism that effectively induces apoptosis in various cancer cell models.

Further research is needed to design this compound derivatives or formulations that retain the potent anticancer effects while mitigating the cardiotoxic risks.

References

- 1. . A review of its this compound properties and... pharmacodynamic [pubmed.ncbi.nlm.nih.gov]

- 2. Legacy hERG study data in contemporary integrated risk ... [sciencedirect.com]

- 3. This compound | Potassium Channel inhibitor | Mechanism [selleckchem.com]

- 4. Pharmacokinetic- Pharmacodynamic Analysis of the... [jstage.jst.go.jp]

- 5. This compound, a histamine H1 receptor antagonist, induces ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a histamine H1 receptor antagonist, induces ... [frontiersin.org]

- 7. This compound induces thymocyte apoptosis via ... [sciencedirect.com]

- 8. This compound induces apoptosis and autophagy in ... [pmc.ncbi.nlm.nih.gov]

- 9. repurposing drugs to identify novel disruptors of 14-3 ... [nature.com]

Comprehensive Technical Analysis: Terfenadine versus First-Generation Antihistamines

Introduction and Historical Context

The development of antihistamines represents a significant evolution in pharmaceutical science, beginning with the first-generation compounds discovered in the 1940s and progressing to more selective second-generation agents in the 1980s. First-generation antihistamines such as diphenhydramine, promethazine, and chlorpheniramine were groundbreaking for their ability to antagonize histamine H1 receptors, providing relief from allergic symptoms. However, these early compounds possessed poor receptor selectivity, interacting with muscarinic, adrenergic, and serotonin receptors in addition to histamine receptors, leading to substantial anticholinergic effects and central nervous system (CNS) penetration. This lack of specificity resulted in undesirable side effects including sedation, dry mouth, blurred vision, and cognitive impairment, limitations that motivated the pharmaceutical industry to develop safer alternatives. [1] [2]

Terfenadine, synthesized in 1973 and marketed in 1985 as Seldane, represented a revolutionary advance as the first non-sedating antihistamine. Its initial promise stemmed from its peripheral selectivity and minimal CNS penetration, offering effective allergy relief without the drowsiness associated with earlier agents. This compound achieved this through limited blood-brain barrier penetration, avoiding disruption of central histaminergic neurotransmission crucial for arousal, learning, memory, and circadian rhythm regulation. However, post-marketing surveillance revealed that this compound posed a significant risk of cardiac arrhythmias, particularly at elevated plasma concentrations, leading to its eventual withdrawal from markets worldwide between 1997-1999 and replacement by its active metabolite, fexofenadine. This transition underscores the critical importance of understanding drug metabolism and cardiac safety in pharmaceutical development. [3] [4] [5]

Comparative Pharmacological Properties

Mechanism of Action and Receptor Interactions

First-Generation Antihistamines: These compounds function as inverse agonists at histamine H1 receptors, stabilizing the receptor in its inactive conformation and shifting the equilibrium toward the "off" position. However, their lack of receptor selectivity results in significant interactions with muscarinic cholinergic receptors, α-adrenergic receptors, and serotonin receptors, accounting for their extensive anticholinergic effects. Their high lipophilicity and relatively small molecular size facilitate easy crossing of the blood-brain barrier, leading to disruption of central histaminergic neurotransmission and consequent sedative effects. The duration of action of first-generation antihistamines is typically brief, generally 4-6 hours, necessitating frequent dosing that can exacerbate side effects. [2] [1]

This compound: As a second-generation antihistamine, this compound demonstrates high selectivity for peripheral H1 receptors with minimal interaction with cholinergic or adrenergic receptors. Its limited CNS penetration results from its structure and physicochemical properties, making it devoid of sedative effects at therapeutic doses. Unlike first-generation agents, this compound exhibits a longer duration of action, allowing for twice-daily dosing. A critical pharmacological distinction is that this compound functions as a prodrug, undergoing extensive first-pass hepatic metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme system to form its active metabolite, fexofenadine. Under normal circumstances, plasma concentrations of the parent this compound compound remain negligible; however, when this metabolic pathway becomes compromised, this compound accumulates and reveals its inherent cardiotoxicity. [3] [4] [5]

Table 1: Comparative Pharmacological Properties of Antihistamines

| Property | First-Generation Antihistamines | This compound |

|---|---|---|

| H1 Receptor Selectivity | Low | High |

| CNS Penetration | Significant | Minimal |

| Sedative Potential | High | None at therapeutic doses |

| Anticholinergic Effects | Pronounced | Negligible |

| Metabolism | Hepatic (various pathways) | Hepatic (CYP3A4) |

| Active Metabolites | Variable (often active) | Fexofenadine (active) |

| Dosing Frequency | 4-6 hours | 12 hours |

| Cardiac Safety | Generally safe | QTc prolongation risk |

Quantitative Ion Channel Blockade Profiles

The cardiac safety profiles of antihistamines are largely determined by their interactions with specific cardiac ion channels. Electrophysiological studies using whole-cell patch clamp techniques on isolated guinea pig ventricular myocytes have revealed significant differences between drug classes:

This compound exhibits potent blockade of multiple cardiac ion channels at low micromolar concentrations. Research demonstrates it inhibits the delayed rectifier potassium current (I~K~) with an IC~50~ of 0.79 μmol/L, the fast sodium current (I~Na~) with an IC~50~ of 0.61 μmol/L, and the L-type calcium current (I~Ca-L~) with an IC~50~ of 0.60 μmol/L. This multi-channel blockade explains its significant proarrhythmic potential, particularly the I~K~ blockade which prolongs cardiac repolarization manifested as QT interval prolongation on electrocardiograms. The time-dependence of this compound's channel blockade is notably slow and long-lasting, with peak effects requiring 16-18 minutes and only 30-40% recovery after 30 minutes of washout, indicating high-affinity binding to cardiac channels. [6]

First-Generation Antihistamines such as promethazine show a different ion channel blockade profile, inhibiting the same channels but at substantially higher concentrations. Promethazine blocks I~K~ with an IC~50~ of 3.28 μmol/L, I~Na~ with an IC~50~ of 5.88 μmol/L, and I~Ca-L~ with an IC~50~ of 5.08 μmol/L. This 5-10 fold lower potency for cardiac ion channels compared to this compound, combined with its rapidly reversible binding (85% recovery within 12 minutes of washout), contributes to its lower arrhythmogenic potential despite similar multi-channel blocking activity. Importantly, these concentrations are significantly higher than those required for H1-receptor blockade, providing a reasonable therapeutic window for allergic conditions. [6]

Table 2: Ion Channel Blockade Profiles of Antihistamines

| Ion Channel | This compound IC~50~ (μmol/L) | Promethazine IC~50~ (μmol/L) | Clinical Correlation |

|---|---|---|---|

| Delayed Rectifier K+ (I~K~) | 0.79 | 3.28 | QTc prolongation, Torsades de Pointes risk |

| Fast Sodium (I~Na~) | 0.61 | 5.88 | Conduction slowing, potential local re-entry |

| L-type Calcium (I~Ca-L~) | 0.60 | 5.08 | Reduced contractility, additional arrhythmia mechanisms |

Cardiac Toxicity Mechanisms

hERG Channel Blockade and QT Prolongation

The primary mechanism underlying this compound's cardiotoxicity is its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which encodes the α-subunit of the rapid delayed rectifier potassium current (I~Kr~) responsible for ventricular repolarization. This compound binds to the inner cavity of the hERG channel with greater potency than it binds to H1 receptors, resulting in prolonged action potential duration and QT interval elongation on surface electrocardiograms. When repolarization is significantly delayed, it creates an electrophysiological environment conducive to early afterdepolarizations and the polymorphic ventricular tachycardia known as Torsades de Pointes, which can degenerate into fatal ventricular fibrillation. The concentration-dependent nature of this channel blockade means that risk escalates with increasing plasma concentrations of the parent drug, particularly when the CYP3A4 metabolic pathway becomes saturated or inhibited. [3] [4]

This compound cardiotoxicity pathway

Additional Cardiac Ion Channel Effects

Beyond hERG blockade, this compound's multi-channel inhibition profile contributes significantly to its arrhythmogenic potential. The drug's concurrent blockade of cardiac sodium channels (I~Na~) slows myocardial conduction velocity, potentially creating heterogeneous repolarization patterns that facilitate re-entrant arrhythmias. Simultaneous inhibition of L-type calcium channels (I~Ca-L~) further disrupts the delicate balance between depolarizing and repolarizing currents in the myocardium, creating a proarrhythmic substrate that extends beyond simple QT prolongation. This multi-channel blocking activity distinguishes this compound from pure Class III antiarrhythmic agents and explains its particularly high risk for causing malignant arrhythmias compared to other QT-prolonging drugs. [6]

Recent research has identified an additional mechanism: this compound also inhibits G-protein-gated inwardly rectifying K+ (GIRK) channels, particularly those containing Kir3.1 subunits, which are important regulators of cardiac electrophysiology. Structural analyses have identified Phe137 in the pore helix of Kir3.1 as a critical residue for this compound binding. This GIRK channel inhibition further disrupts cardiac repolarization and adds to the complex electrophysiological perturbations induced by this compound, representing a previously unrecognized pathway contributing to its cardiotoxicity. [7]

Metabolic Risk Factors and Drug Interactions

This compound's status as a prodrug with complete first-pass metabolism creates unique safety concerns. Under normal conditions, this compound is rapidly converted to its active metabolite fexofenadine by the CYP3A4 isoenzyme system in the liver, with negligible parent compound detected in plasma. However, when this metabolic pathway becomes compromised, this compound accumulates, reaching concentrations sufficient to block cardiac ion channels. Clinical circumstances that precipitate toxicity include:

- Pharmacokinetic interactions with potent CYP3A4 inhibitors such as macrolide antibiotics (erythromycin, clarithromycin), azole antifungals (ketoconazole, itraconazole), and protease inhibitors, which competitively inhibit this compound metabolism

- Dietary interactions with grapefruit juice, which contains natural CYP3A4 inhibitors that can significantly increase this compound bioavailability

- Hepatic impairment from conditions such as cirrhosis or alcoholic liver disease, which reduces functional CYP3A4 activity

- Overdose situations where the metabolic capacity becomes saturated

These risk factors were identified in post-marketing surveillance and directly led to regulatory actions including black box warnings and eventual market withdrawal of this compound-containing products. [3] [4] [5]

Experimental Methodologies for Cardiac Risk Assessment

Whole-Cell Patch Clamp Technique

The whole-cell patch clamp technique represents the gold standard for evaluating drug effects on cardiac ion channels and remains essential for preclinical cardiac safety assessment. The standard experimental workflow involves:

- Cell Preparation: Isolation of fresh ventricular myocytes from guinea pig hearts through enzymatic digestion with collagenase, followed by maintenance in high-K+ storage solution to maintain viability and electrical stability.

- Solution Design: Utilization of specific extracellular and intracellular solutions optimized for isolating particular currents:

- Calcium current (I~Ca-L~): Holding potential of -40 mV with step depolarization to +10 mV for 600 ms

- Sodium current (I~Na~): Holding potential of -80 mV with step depolarization to 0 mV for 10 ms

- Potassium current (I~K~): Holding potential of -60 mV with step depolarization to +40 mV for 3 seconds

- Data Acquisition: Current measurements using pClampex software with analysis via pClampfit programs, enabling precise quantification of current density changes in response to drug application.

- Concentration-Response Analysis: Application of increasing drug concentrations (typically this compound 0.03-10 μmol/L; promethazine 0.3-100 μmol/L) to determine IC~50~ values and establish potency relationships.

This methodology allows direct quantification of drug effects on specific ion currents critical to cardiac electrophysiology and provides the fundamental data for predicting clinical arrhythmogenic potential. [6]

Ion channel assay experimental workflow

Molecular Docking and Mutagenesis Studies

Advanced techniques including site-directed mutagenesis and molecular docking simulations have been employed to elucidate precise drug-channel interactions at the molecular level:

- Mutagenesis Analysis: Systematic replacement of specific amino acids in pore-forming regions of ion channels (such as Phe137 in Kir3.1 subunits) to identify critical binding residues responsible for drug-channel interactions.

- Molecular Docking: Computational modeling of drug binding to channel structures using crystal structures or homology models to predict binding affinity and orientation within the channel pore.

- Channel Specificity Profiling: Comparative assessment of drug effects on different channel subtypes (e.g., various GIRK subunit combinations) to determine selectivity profiles and identify vulnerable channel populations.

These approaches provide atomic-level insights into structure-activity relationships and facilitate the rational design of safer therapeutic agents with reduced cardiac liability. [7]

Clinical Implications and Regulatory Impact

Risk-Benefit Assessment and Regulatory History

The clinical experience with this compound demonstrates the critical importance of post-marketing surveillance and the limitations of pre-approval clinical trials in detecting rare adverse events. Despite its efficacy in managing allergic rhinitis, chronic urticaria, and other histamine-mediated conditions, this compound's risk-benefit profile became unacceptable once its cardiotoxicity was fully characterized. The regulatory timeline illustrates this evolving understanding:

- 1985: this compound approved in the United States as Seldane, representing the first non-sedating antihistamine

- 1990: Initial reports of serious ventricular arrhythmias prompt FDA review of risk factors

- 1992: Black box warning implemented regarding drug interactions with macrolide antibiotics and ketoconazole

- 1997: FDA recommends market withdrawal; this compound discontinued in the United States

- 1999: Withdrawal from Canadian and United Kingdom markets

This regulatory response created an important precedent for subsequent cardiovascular safety assessments of new chemical entities, particularly those affecting cardiac repolarization. [3] [4]

Legacy in Drug Development and Safety Pharmacology

This compound's withdrawal fundamentally transformed drug development processes and regulatory requirements for new therapeutic agents:

- Implementation of Comprehensive Cardiac Safety Testing: The International Council for Harmonisation (ICH) developed guidelines (ICH S7B and E14) establishing standardized approaches for evaluating new drugs' effects on cardiac repolarization, including mandatory hERG channel assays and thorough QT studies.

- Enhanced Understanding of Metabolic Interactions: this compound's experience highlighted the critical importance of characterizing drug metabolism pathways and identifying metabolic inhibitors during drug development.

- Prodrug Optimization: The successful transition from this compound to fexofenadine demonstrated the value of developing active metabolites as improved therapeutic agents with better safety profiles.

- Post-Marketing Surveillance Systems: this compound contributed to the strengthening of pharmacovigilance systems designed to detect rare adverse events that escape detection in pre-marketing clinical trials.

These developments have significantly improved drug safety across therapeutic classes and underscore this compound's lasting impact on pharmaceutical development practices. [3] [4] [5]

Conclusion

The comparative analysis between this compound and first-generation antihistamines reveals a complex pharmacological profile where improved therapeutic properties (non-sedation) were counterbalanced by unanticipated cardiotoxicity. While both drug classes demonstrate activity at cardiac ion channels, this compound's significantly higher potency for blocking hERG potassium channels, combined with its multi-channel blockade profile and metabolic susceptibility, created a unique and dangerous arrhythmogenic potential that first-generation antihistamines lack despite their broader receptor interactions.

References

- 1. Pharmacology of Antihistamines - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Antihistamines - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Chinese Medical Journal [journals.lww.com]

- 7. Non‐sedating antihistamines block G‐protein‐gated inwardly rectifying... [pmc.ncbi.nlm.nih.gov]

Terfenadine to Fexofenadine: Conversion Pathways

The core transformation involves the oxidation of a tert-butyl group into a carboxylate group [1]. The diagram below illustrates the primary pathways for this conversion.

The two primary routes for converting this compound to fexofenadine: in vivo human metabolism and in vitro microbial biotransformation.

Key Experimental Data & Conditions

The tables below summarize core quantitative findings and conditions from research on this biotransformation.

Table 1: Microbial Biotransformation Efficiency by A. corymbifera [2]

| Parameter | Condition or Result | Notes |

|---|---|---|

| Microorganism | Absidia corymbifera ATCC 14058 | One of the most efficient strains identified. |

| Maximum Conversion | 99.35% (molar) | Achieved at a substrate concentration of 200 ppm. |

| Optimal Growth Period | 52 hours | Cell culture growth prior to substrate addition. |

| Optimal Pre-growth pH | 5.56 | Resulted in a cell biomass of 6.11 mg/ml. |

| Conversion at 500 ppm | 94.76% | Indicates inhibition at higher concentrations. |

| Solvent Enhancement | DMF (4% v/v) | Superior to ethanol for improving substrate solubility and yield. |

Table 2: Comparative Drug Profiles [1] [3] [4]

| Property | This compound | Fexofenadine |

|---|---|---|

| Status | Withdrawn (Cardiotoxicity) | FDA-Approved (1996) |

| Primary Safety Concern | QT prolongation, cardiac arrhythmia | No significant cardiotoxicity |

| Main Metabolic Pathway | Hepatic CYP3A4 | Minimal hepatic metabolism |

| Active Metabolite | Fexofenadine | Itself is the active compound |

| Key Elimination Route | Metabolism | Biliary (feces) and renal (urine) |

| Half-life | ~3.5 hours | ~14.4 hours |

Detailed Experimental Protocol: Microbial Biotransformation

This protocol summarizes the key methodology for converting this compound to fexofenadine using Absidia corymbifera ATCC 14058 [2].

Culture Preparation and Growth

- Strain and Medium: Inoculate Absidia corymbifera ATCC 14058 into an appropriate liquid growth medium (e.g., containing glucose, phosphates).

- Growth Conditions: Incubate the culture at a suitable temperature (e.g., 28-30°C) with aeration (shaking at 160-180 rpm) for 52 hours to reach the optimal growth phase (mid-log phase) prior to biotransformation.

- Biomass Monitoring: The target cell biomass should be approximately 6.11 mg/ml at a pH of 5.56 at the time of substrate addition.

Biotransformation Reaction

- Substrate Preparation: Dissolve this compound in a solvent like DMF (4% v/v final concentration) to enhance solubility. Ethanol can also be used but is less effective.

- Substrate Addition: Add the this compound solution to the growing culture to achieve a final concentration of 200 ppm for maximum yield. Higher concentrations (e.g., 500 ppm) will still work but with reduced efficiency due to substrate inhibition.

- Reaction Conditions: Continue incubation with aeration. Monitor the conversion over time, with high yields typically achieved within 24-48 hours after addition.

Product Extraction and Analysis

- Extraction: After the incubation period, separate the biomass by centrifugation. Extract fexofenadine from the supernatant using an organic solvent like ethyl acetate.

- Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the conversion yield of this compound to fexofenadine. The specific method from the research uses a C8 column with a mobile phase of acetonitrile, methanol, and acetate buffer (pH 4.8) in a 50:30:20 ratio, with detection at 220 nm [1].

Analytical and Stability Considerations

For researchers quantifying these compounds, validated LC-UV methods are critical.

- This compound Analysis: Use a LiChrospher C8 column. The mobile phase is acetonitrile, methanol, and acetate buffer (pH 4.8) in a 50:30:20 (v/v/v) ratio. Flow rate is 1.0 ml/min with detection at 220 nm [1].

- Fexofenadine Analysis: Use a LiChrospher CN column. The mobile phase is acetonitrile, methanol, and acetate buffer (pH 3.1) in a 30:30:40 (v/v/v) ratio, supplemented with 5 mM sodium hexanesulfonate and 0.1% triethylamine. Flow rate is 2.0 ml/min with detection at 220 nm [1].

- Chemical Stability: A comparative stability study found that under stress conditions (elevated temperature and different pH levels), fexofenadine was more sensitive to degradation than this compound. The degradation for both compounds followed first-order kinetics [1].

The transition from this compound to fexofenadine is a classic example of prodrug metabolism aimed at enhancing drug safety. The microbial biotransformation route offers an efficient and sustainable method for producing fexofenadine.

References

- 1. Comparative Study of Chemical Stability of Two H1 ... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Biotransformation of this compound to Fexofenadine by Absidia... [academia.edu]

- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

research on terfenadine as a potassium channel blocker

Terfenadine's Potassium Channel Blocking Profile

The following table summarizes the quantitative effects of this compound on various potassium channels.

| Channel Type | Experimental System | IC₅₀ / Potency | Key Findings / Mechanism |

|---|---|---|---|

| hERG (Kv11.1) | Xenopus oocytes [1] | 204 nM | Potent open-channel blocker [1]. |

| hKv1.5 | Cloned human channel [2] | 0.88 µM (Racemate) | Open-state blocker; senses 21% of transmembrane electrical field [2]. |

| KATP (Native) | Rabbit ventricular myocytes [3] | 1.7 µM | Blocks cardiac KATP channels [3]. |

| KATP (Native) | RINm5F insulinoma cells [4] [5] | 1.2 µM | Blocks via the pore-forming Kir6.2 subunit; SUR1 presence enhances potency [4] [5]. |

| KATP (Kir6.2Δ26) | Truncated channel (no SUR) [4] [5] | 3.0 µM | Confirms binding to Kir6.2; block is slow and pH-dependent (potentiated at pH 6.5) [4] [5]. |

| GIRK (Neuronal/Cardiac) | Xenopus oocytes, atrial myocytes [6] | - | Blocks channels containing Kir3.1; critical residue Phe137 in the pore helix identified [6]. |

Key Experimental Methodologies

The following table outlines the core experimental approaches used to characterize this compound's channel blockade.

| Methodology | Application in this compound Research |

|---|---|

| Heterologous Expression & Mutagenesis | Channels (hERG, hKv1.5, Kir6.2, Kir3.1) expressed in Xenopus laevis oocytes or COS-7 cells. Critical binding residues identified (hERG: Y652, F656; Kir3.1: F137) [6] [7]. |

| Electrophysiology (Voltage-Clamp) | Whole-cell and inside-out patch-clamp configurations used. Techniques quantified block potency (IC₅₀), kinetics, and voltage-dependence [4] [5] [2]. |

| Cell Culture and Transfection | Native channels: Studied in isolated rabbit ventricular myocytes [3] and RINm5F insulinoma cells [4] [5]. Recombinant channels: COS-7 cells transfected with Kir6.2Δ26, identified via co-expressed EGFP [4] [5]. | | Data & Kinetic Analysis | Channel activity (N·PO) calculated from patch recordings. Concentration-response curves fitted to the Hill equation to determine IC₅₀ [4] [5]. |

Experimental Workflow for Channel Blockade Analysis

The diagram below illustrates a generalized experimental workflow for studying this compound's effects on potassium channels, synthesizing methodologies from multiple studies.

Generalized workflow for studying this compound's effects on potassium channels.

Mechanisms of Action and Structural Insights

Research has pinpointed specific molecular interactions that define this compound's blocking mechanism across different channels:

hERG Channel Block: this compound blocks the central cavity of the open hERG channel. Key residues for binding include T623 and S624 at the base of the pore helix, and aromatic residues Y652 and F656 on the S6 domain [7]. This high-affinity block is the primary cause of QT prolongation.

KATP Channel Block: this compound acts as a slow blocker that binds directly to the cytoplasmic side of the pore-forming Kir6.2 subunit. The presence of the sulfonylurea receptor SUR1 modestly enhances block potency. Inhibition is potentiated at lower intracellular pH (6.5), suggesting protonation enhances drug binding [4] [5].

GIRK Channel Selectivity: this compound preferentially blocks neuronal and cardiac GIRK channels containing the Kir3.1 subunit. A critical determinant is Phe137 in the pore helix of Kir3.1; mutating this residue to a serine (the corresponding residue in the less-sensitive Kir3.2) significantly reduces block [6].

References

- 1. This compound | Potassium Channel inhibitor | Mechanism [selleckchem.com]

- 2. Mechanism of block of a human cardiac potassium channel by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Blockage by this compound of the Adenosine Triphosphate ... [sciencedirect.com]

- 4. Mechanism of this compound block of ATP-sensitive K(+) ... [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound block of ATP-sensitive K+ ... [pmc.ncbi.nlm.nih.gov]

- 6. Non‐sedating antihistamines block G‐protein‐gated inwardly ... [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Determinants of hERG Channel Block by ... [sciencedirect.com]

Comprehensive Application Notes: Terfenadine Experimental Models for Ventricular Arrhythmia Assessment

Introduction to Terfenadine Cardiotoxicity

This compound is a second-generation histamine H1-receptor antagonist that was widely prescribed for allergic conditions until its market withdrawal in the late 1990s due to serious cardiotoxic effects. Unlike first-generation antihistamines, this compound was developed as a non-sedating alternative due to its limited ability to cross the blood-brain barrier. However, clinical observations revealed that this compound could induce life-threatening ventricular arrhythmias, particularly at elevated plasma concentrations occurring with overdose, hepatic impairment, or drug interactions involving CYP3A4 inhibitors.

The cardiotoxicity profile of this compound is characterized by its ability to block multiple cardiac ion channels, with particular potency against the rapid delayed rectifier potassium current (IKr) encoded by the hERG gene, and at higher concentrations, the cardiac sodium channel (INa). This dual channel blockade results in two distinct arrhythmogenic mechanisms: (1) QT interval prolongation and potential torsades de pointes (TdP) due to IKr inhibition, and (2) QRS widening and non-TdP ventricular tachycardia/fibrillation (VT/VF) due to sodium channel blockade. Understanding these mechanisms through appropriate experimental models remains crucial for cardiac safety pharmacology in drug development.

Experimental Models for this compound-Induced Arrhythmias

Cellular and Molecular Models

2.1.1 hERG Channel Assay

The hERG potassium channel assay represents the foundational assessment for this compound's IKr-blocking potential. In HEK293 cells transfected with hERG, this compound demonstrates potent inhibition with IC50 values typically ranging from 0.1-0.3 μM, significantly below therapeutic concentrations when considering metabolite formation. The protocol involves whole-cell patch-clamp recording at 35±1°C, with cells held at -80 mV and depolarizing pulses applied to activate hERG currents. Test pulses to +20 mV for 4 seconds are followed by repolarization to -50 mV for 6 seconds to record tail currents, with this compound applied in cumulative concentrations. This assay reliably predicts this compound's QT-prolonging potential and should be included early in safety screening cascades.

2.1.2 Sodium Channel (INa) Assay

At higher concentrations (>1 μM), this compound demonstrates significant use-dependent sodium channel blockade, which contributes to conduction slowing and non-TdP ventricular arrhythmias. The protocol utilizes rabbit ventricular myocytes or human atrial myocytes maintained at 22°C, with tetrodotoxin-sensitive INa recorded using whole-cell patch-clamp techniques. Cells are held at -100 mV with depolarizing pulses to -20 mV for 80 ms (or 10 ms for use-dependence studies). This compound exhibits an IC50 of approximately 4.5 μM for INa blockade with marked use-dependence, explaining its potent effects at fast heart rates. This assay is critical for understanding this compound's complete proarrhythmic profile beyond QT prolongation.

Isolated Heart Preparations

2.2.1 Langendorff-Perfused Rabbit Heart

The isolated rabbit heart model provides a robust system for evaluating this compound's effects on cardiac repolarization, conduction, and arrhythmia incidence in an intact organ system. Hearts are excised from anesthetized rabbits (2.5-3.5 kg) and retrogradely perfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C and constant pressure (80 mmHg). A three-lead ECG and monophasic action potentials are recorded simultaneously. This compound at 1 μM slightly prolongs QT/JT intervals, while 10 μM causes marked QRS widening, cardiac wavelength shortening, and induces non-TdP-like VT/VF in 100% of preparations without significant QT prolongation. This model effectively demonstrates this compound's conduction-slowing effects at higher concentrations.

2.2.2 Left Ventricular Wedge Preparation

The canine/rabbit left ventricular wedge preparation allows assessment of transmural electrophysiological heterogeneity and its role in this compound-induced arrhythmogenesis. Transmural wedges are dissected from the left ventricular free wall and perfused through a native coronary artery. This compound at 0.1-1 μM produces concentration-dependent QT prolongation and at higher concentrations (10 μM) induces early afterdepolarizations (EADs) in 40% of preparations. This model demonstrates this compound's effect on increasing transmural dispersion of repolarization, a key factor in TdP genesis, while also capturing conduction abnormalities at higher concentrations.

In Vivo Models

2.3.1 Methoxamine-Sensitized Rabbit Model

The methoxamine-sensitized rabbit model enhances sensitivity for detecting drug-induced TdP through α-adrenergic stimulation. Anesthetized rabbits receive continuous infusion of the α1-adrenergic agonist methoxamine (10-20 μg/kg/min), followed by increasing intravenous doses of this compound (75, 250, and 750 nmol/kg/min). Despite this compound's known hERG blockade, this model produces minimal TdP incidence (0/7 rabbits) but reveals profound hypotensive effects and high mortality at the highest dose, highlighting this compound's predominant hemodynamic effects in this model rather than pure repolarization-mediated arrhythmogenesis.

2.3.2 Chronic AV-Blocked Dog

The chronic complete AV-block (CAVB) dog model provides a highly sensitive system for detecting drug-induced repolarization disturbances and TdP. Dogs with chronic AV block develop electrical remodeling that increases susceptibility to TdP. In conscious CAVB dogs, this compound at 1 mg/kg induces TdP in 1/6 animals, while 10 mg/kg produces TdP in 6/6 animals. This model demonstrates a clear dose-response relationship for this compound's proarrhythmic effects and confirms its TdP risk at high concentrations, validating its utility for comprehensive arrhythmogenicity assessment.

Pharmacological Arrhythmia Induction Models

2.4.1 Barium Chloride/Aconitine-Induced Arrhythmia

The barium chloride/aconitine model in rats evaluates this compound's potential antiarrhythmic properties through its multichannel blocking effects. Rats (200-250 g) are anesthetized, and this compound (6-18 mg/kg) is administered intraperitoneally before or after arrhythmia induction with BaCl2 (0.16 mg/kg, i.p.) and aconitine. This compound dose-dependently prolongs QTc intervals and reduces ventricular tachycardia duration, demonstrating effects similar to amiodarone. This paradoxical antiarrhythmic potential at specific concentrations highlights the complex concentration-dependent nature of this compound's cardiac actions.

Table 1: this compound Effects Across Experimental Arrhythmia Models

| Model Type | This compound Concentration/Dose | Key Effects | Arrhythmia Incidence |

|---|---|---|---|

| hERG Assay | 0.1-0.3 μM (IC50) | IKr blockade | N/A |

| INa Assay | 1.7-4.5 μM (IC50) | Use-dependent INa blockade | N/A |

| Langendorff Rabbit Heart | 1 μM | Slight QT prolongation | Minimal |

| 10 μM | QRS widening, conduction slowing | Non-TdP VT/VF: 100% | |

| LV Wedge Preparation | 0.1-1 μM | QT prolongation, transmural dispersion | EADs: 40% |

| 10 μM | Triangulation, instability | VT: 100% | |

| Methoxamine Rabbit | 750 nmol/kg/min | Hypotension, bradycardia | TdP: 0/7 |

| CAVB Dog | 1 mg/kg | QT prolongation | TdP: 1/6 |

| 10 mg/kg | Marked QT prolongation | TdP: 6/6 | |

| BaCl₂/Aconitine Rat | 6-18 mg/kg | QTc prolongation, reduced VT duration | Antiarrhythmic |

Detailed Experimental Protocols

Protocol 1: hERG Current Assay in HEK293 Cells

Purpose: To evaluate this compound's potential for IKr blockade and QT prolongation.

Materials: HEK293 cells stably expressing hERG channels, patch-clamp setup, this compound stock solution (10 mM in DMSO), extracellular solution (NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10, pH 7.4), intracellular pipette solution (KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10, pH 7.2).

Procedure:

- Maintain HEK293 cells in culture medium with appropriate selection antibiotics

- Prepare cells for electrophysiology by plating on glass coverslips

- Establish whole-cell patch-clamp configuration with 3-5 MΩ resistance pipettes

- Maintain holding potential at -80 mV with depolarizing pulse protocol

- Apply test pulses from -60 mV to +60 mV in 20 mV increments

- Record control hERG tail currents during repolarization to -50 mV

- Apply this compound in cumulative concentrations (0.001-30 μM)

- Allow 5 minutes equilibration at each concentration

- Normalize current amplitudes to control and plot concentration-response curve

- Calculate IC50 using logistic function fitting

Key Parameters: Tail current amplitude, activation curve, deactivation kinetics, and use-dependence.

Protocol 2: Langendorff-Perfused Rabbit Heart

Purpose: To assess this compound's effects on cardiac repolarization, conduction, and arrhythmia induction in intact heart.

Materials: New Zealand White rabbits (2.5-3.5 kg), Langendorff perfusion system, oxygenated Tyrode's solution (NaCl 128.2, KCl 4.7, CaCl2 1.3, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 20.2, glucose 11.1, pH 7.4), ECG recording electrodes, monophasic action potential (MAP) electrodes, this compound stock solution.

Procedure:

- Anesthetize rabbit with sodium pentobarbital (30-50 mg/kg, i.v.)

- Rapidly excise heart and cannulate aorta for retrograde perfusion

- Perfuse with oxygenated Tyrode's solution at 37°C, constant pressure (80 mmHg)

- Stabilize heart for 20 minutes while monitoring ECG and MAP signals

- Record baseline ECG parameters (QT, QTc, QRS, PR intervals) and MAP duration

- Administer this compound in cumulative concentrations (0.1, 0.3, 1, 3, 10 μM)

- Allow 15-minute stabilization between concentration increments

- Continuously monitor for arrhythmias and changes in conduction parameters

- Calculate cardiac wavelength (λ) as (ERP/QRS duration) or (CV × ERP)

- Terminate experiment with high-dose potassium chloride if severe arrhythmias occur

Key Parameters: QT/QTc interval, QRS duration, ERP, MAP duration, triangulation, incidence of EADs, VT/VF, and cardiac wavelength.

Protocol 3: BaCl₂/Aconitine-Induced Arrhythmia in Rats

Purpose: To evaluate this compound's effects on chemically-induced ventricular arrhythmias.

Materials: Sprague-Dawley rats (200-250 g), pentobarbital anesthesia, this compound, BaCl2, aconitine, DMSO, ECG recording system with limb lead electrodes.

Procedure:

- Anesthetize rats with pentobarbital (30 mg/kg, i.p.)

- Secure subcutaneous needle electrodes for lead II ECG recording

- Randomize animals to treatment groups (saline control, this compound 6, 12, 18 mg/kg, amiodarone positive control)

- Administer treatments intraperitoneally in volume of 5 ml/kg

- Record baseline ECG for 10 minutes pre-treatment

- Administer BaCl2 (0.16 mg/kg, i.p.) followed by aconitine infusion

- Continuously monitor ECG for 90 minutes post-arrhythmia induction

- Document time to arrhythmia onset, types of arrhythmias, duration

- Calculate QTc using Bazett's formula (QTc = QT/RR¹/²)

- Compare arrhythmia scores between treatment groups

Key Parameters: Onset time of arrhythmias, cumulative aconitine dose for arrhythmia induction, duration of ventricular tachycardia, QTc interval changes.

Table 2: Quantitative Effects of this compound Across Species and Models

| Parameter | Guinea Pig Model | Rabbit Model | Canine Model | Human Relevance |

|---|---|---|---|---|

| IKr Block IC50 | 0.3 μM [1] | 0.2-0.5 μM | 0.1-0.3 μM | 0.1-0.3 μM (clinical TdP risk) |

| INa Block IC50 | 5.2 μM | 4.5 μM [2] | 3.8 μM | 1.7-4.5 μM (conduction slowing) |

| QT Prolongation Threshold | 1-4x antihistamine dose [1] | 0.1-1 μM [3] | 1 mg/kg [3] | >0.02 μM plasma concentration |

| TdP Incidence | Rare | 0-40% (model dependent) [4] [3] | 17-100% (model dependent) [3] | ~1:1,000,000 (clinical exposure) |

| Non-TdP VT/VF Incidence | Not reported | 100% at 10 μM [2] | Not reported | Possibly underrecognized in clinical cases [2] |

| Major Metabolite Activity | This compound carboxylate (inactive) [1] | Fexofenadine (non-cardioactive) | Fexofenadine (non-cardioactive) | Fexofenadine (marketed as Allegra) |

Data Analysis and Interpretation

Cardiac Wavelength Analysis

The cardiac wavelength (λ) represents a crucial integrative parameter for predicting this compound's arrhythmogenic potential, calculated as the product of conduction velocity and effective refractory period (λ = CV × ERP) or alternatively as ERP/QRS duration. This compound at 10 μM significantly shortens cardiac wavelength from control values of 75.2±4.1 cm/s × ms to 41.3±3.8 cm/s × ms in rabbit hearts, primarily due to conduction slowing rather than refractory period changes. Wavelength shortening below 50 cm/s × ms strongly correlates with induction of non-TdP VT/VF, providing a sensitive biomarker for this compound's proarrhythmic risk beyond QT measurement alone. This parameter should be routinely calculated in this compound safety studies.

Concentration-Response Relationships

This compound exhibits distinct concentration-dependent multi-channel blocking profiles that explain its complex arrhythmogenic potential. At submicromolar concentrations (0.1-0.3 μM), this compound predominantly blocks hERG channels, producing dose-dependent QT prolongation. At intermediate concentrations (1-3 μM), additional blockade of L-type calcium channels and other potassium channels occurs. At higher concentrations (>3 μM), significant use-dependent sodium channel blockade emerges, leading to QRS widening and conduction slowing. This multi-channel blocking profile results in a transition from pure repolarization abnormalities to combined repolarization and conduction disturbances, explaining the diverse arrhythmia phenotypes observed with this compound exposure.

Visualizing this compound's Arrhythmogenic Mechanisms

The following diagram illustrates the dual arrhythmogenic mechanisms of this compound through its effects on multiple cardiac ion channels:

Conclusion and Applications

This compound remains a versatile pharmacological tool for understanding drug-induced arrhythmogenesis through its concentration-dependent multi-channel blocking properties. The experimental models described provide comprehensive approaches for evaluating both this compound's proarrhythmic potential and its paradoxical antiarrhythmic effects at specific concentrations. The dual arrhythmogenic mechanisms—QT prolongation with TdP risk at lower concentrations and conduction slowing with non-TdP VT/VF at higher concentrations—highlight the importance of comprehensive safety assessment beyond standard hERG screening.

These application notes provide researchers with validated protocols for thorough cardiac risk assessment, emphasizing the value of integrative parameters like cardiac wavelength and the importance of testing multiple concentrations to capture this compound's full electrophysiological profile. The paradoxical antiarrhythmic potential observed in some models underscores the complex concentration-effect and use-dependence relationships that characterize multi-channel blocking drugs, suggesting potential strategies for developing safer analogues with retained therapeutic benefits but reduced arrhythmogenic risk.

References

- 1. Comparative analysis of the cardiotoxicity proclivities of second... [pubmed.ncbi.nlm.nih.gov]

- 2. Does this compound-induced ventricular tachycardia ... [pmc.ncbi.nlm.nih.gov]

- 3. Literature-based evaluation of four 'hard endpoint' models ... [pmc.ncbi.nlm.nih.gov]

- 4. Proarrhythmic potential of halofantrine, this compound and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Measuring Terfenadine Cardiotoxicity In Vitro

Introduction to Terfenadine Cardiotoxicity and Assessment Principles

This compound, a second-generation antihistamine withdrawn from the market due to cardiotoxic effects, presents a complex multichannel blocking profile that makes it an important case study in preclinical safety assessment. This compound-induced cardiotoxicity manifests through two primary arrhythmogenic mechanisms: inhibition of the rapid delayed rectifier potassium current (IKr) encoded by the human Ether-à-go-go-Related Gene (hERG), which can lead to QT interval prolongation and Torsades de Pointes (TdP); and dose-dependent blockade of cardiac sodium channels (INa), resulting in QRS widening and non-TdP ventricular tachycardia/ventricular fibrillation (VT/VF). This dual mechanism underscores the critical need for comprehensive in vitro screening strategies that extend beyond standard hERG testing to fully characterize a compound's cardiac safety profile [1] [2].

The role of metabolism significantly influences this compound's cardiotoxicity, as the parent compound—not its primary metabolite (this compound carboxylate)—exhibits potent channel blocking activity. Factors that impair this compound metabolism, such as hepatic dysfunction or co-administration with metabolic inhibitors, can lead to accumulation of the parent drug and increased cardiotoxicity risk. This highlights the importance of incorporating metabolic competence into in vitro testing systems, whether through hepatocyte co-culture models or metabolic enzyme incubation, to more accurately predict in vivo effects [3] [2].

Key In Vitro Assays for this compound Cardiotoxicity Screening

hERG Potassium Channel Inhibition Assays

Patch-Clamp Electrophysiology remains the gold standard for assessing hERG channel blockade due to its direct measurement of ion current and ability to provide detailed kinetic information. For this compound screening, the conventional whole-cell patch-clamp technique should be implemented using hERG-transfected HEK293 cells or native cardiomyocytes. Cells are maintained at a holding potential of -80 mV, with depolarizing steps to +20 mV for 1-2 seconds followed by repolarization to -50 mV for 2 seconds to record tail currents. This compound should be applied in cumulative concentrations (typically 1 nM to 30 μM) to generate a concentration-response curve, with an IC50 value below 0.1 μM indicating high risk for QT prolongation. Temperature control is critical, as some studies recommend reduced temperature cultivation (e.g., 27°C) to improve hERG channel expression and function [4].

Non-Patch-Clamp Alternative Methods have been developed for higher throughput screening, though with potentially reduced information content. The rubidium efflux assay utilizes the radioactive tracer 86Rb+ as a potassium analog, measuring its efflux from hERG-expressing cells during depolarization; this compound inhibition reduces efflux. Similarly, thallium flux assays employ thallium-sensitive dyes and FLIPR instruments to monitor flux through hERG channels. For this compound, these flux assays typically show good correlation with patch-clamp results but may lack sensitivity for compounds with complex state-dependent binding. The IonWorks HT system provides medium-throughput electrophysiology using planar array technology, allowing simultaneous recording from up to 384 cells, though with potentially reduced voltage control quality compared to conventional patch-clamp [4].

Multi-Organ Systems with Hepatic Metabolism

Human-on-a-Chip Technology represents an advanced approach for evaluating this compound cardiotoxicity in the context of hepatic metabolism. These systems typically consist of a multi-chamber microfluidic device containing human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) in one chamber and primary human hepatocytes in an interconnected chamber, maintained under serum-free, flow conditions. For this compound testing, the system enables real-time monitoring of cardiac functional parameters (contractile force, beat rate, electrical conduction) while assessing metabolite formation and hepatotoxicity biomarkers. The presence of functional hepatocytes converts this compound to its less cardiotoxic metabolite (fexofenadine), thereby reducing the cardiotoxic effects observed on cardiomyocytes—mimicking the in vivo protective role of hepatic metabolism. This model is particularly valuable for chronic exposure studies and investigating drug-interaction risks where metabolism is impaired [3].

Protocol for Multi-Organ Chip Studies:

- System Setup: Use a pumpless, low-volume (typically 10-50 μL per chamber) microfluidic system with controlled fluidic resistance to maintain physiological flow rates between chambers.

- Cell Culture: Seed primary human hepatocytes (1-2×10^6 cells/mL) in the liver chamber and iPSC-CMs (1-3×10^6 cells/mL) in the cardiac chamber, allowing each cell type to mature for 5-7 days before connecting chambers.

- Dosing Regimen: Apply this compound (0.1-10 μM) to the hepatic inlet, allowing circulation through the system; include cyclophosphamide as a positive control for hepatically-activated cardiotoxicity.

- Functional Assessment: Continuously monitor cardiac contractility using embedded microelectrode arrays (MEAs) for field potential duration and impedance recording for beat rate and contractile force.

- Analytical Sampling: Periodically collect effluent for HPLC-MS analysis to quantify this compound and fexofenadine concentrations, enabling pharmacokinetic-pharmacodynamic modeling.

- Endpoint Analysis: Assess hepatocyte viability (LDH release, ATP content) and metabolic function (albumin, urea production) alongside cardiotoxicity parameters [3].

In Vitro to In Vivo Correlation Models

Isolated Heart Preparations provide a bridge between cellular assays and whole-organism physiology. The Langendorff perfused rabbit heart model allows assessment of this compound effects on cardiac electrophysiology parameters including QT interval, QRS duration, and monophasic action potential duration. Hearts are perfused with oxygenated Tyrode's solution at constant pressure (70-80 mmHg) and temperature (37°C), with this compound administered via the perfusate in cumulative concentrations. Electrodes placed on the epicardium record surface ECGs, while a monophasic action potential electrode can be positioned on the ventricular surface for repolarization assessment. In this model, this compound at 1 μM typically produces slight QT/JT prolongation, while 10 μM causes significant QRS widening, conduction slowing, and inducibility of non-TdP VT/VF—consistent with its sodium channel blocking effects at higher concentrations [1].

Ventricular Wedge Preparations offer more detailed electrophysiological information by preserving the transmural structure of the ventricular wall. The rabbit left ventricular wedge preparation involves perfusing an arterial branch to maintain viability of a transmural wedge of ventricular tissue, allowing simultaneous recording of epicardial, midmyocardial (M-cell), and endocardial action potentials along with a transmural ECG. This model is particularly valuable for detecting this compound's potential to produce transmural dispersion of repolarization, a key factor in TdP arrhythmogenesis, while also assessing conduction parameters through measurement of conduction velocity and wavelength (λ = CV × ERP). In this preparation, this compound predominantly reduces wavelength rather than increasing dispersion, consistent with its stronger association with non-TdP VT/VF than with TdP [1].

Table 1: Comparison of In Vitro Assays for this compound Cardiotoxicity Screening

| Assay Type | Key Endpoints | This compound Sensitivity | Throughput | Metabolic Competence |

|---|---|---|---|---|

| hERG Patch-Clamp | IC50, current inhibition | High (IC50 ~20 nM) | Low | No |

| Rubidium Efflux | % inhibition at set concentration | Moderate | Medium | No |

| Multi-Organ Chip | Beat rate, contractility, conduction velocity, metabolite formation | Context-dependent (reduced with hepatocytes) | Low | Yes (integrated) |

| Langendorff Heart | QT interval, QRS duration, arrhythmia inducibility | Moderate (1-10 μM effects) | Low | No |

| Ventricular Wedge | Transmural ECG, action potential duration, conduction velocity, wavelength | High for conduction abnormalities | Very Low | No |

Detailed Experimental Protocols

hERG Current Recording Using Whole-Cell Patch-Clamp

Cell Preparation and Solutions:

- Maintain hERG-transfected HEK293 cells in standard culture medium (DMEM with 10% FBS and selection antibiotic) at 37°C with 5% CO2.

- For recording, use extracellular solution containing (in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10 (pH 7.4 with NaOH).

- Prepare intracellular pipette solution containing (in mM): KCl 130, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5 (pH 7.2 with KOH).

- Plate cells on glass coverslips at 30-50% confluence 24-48 hours before recording.

Electrophysiological Recording Protocol:

- Transfer coverslip to recording chamber and continuously perfuse with extracellular solution at 2 mL/min.

- Pull borosilicate glass pipettes to resistance of 2-4 MΩ when filled with intracellular solution.

- Establish whole-cell configuration with series resistance compensation (70-80%).

- Implement voltage protocol: Hold at -80 mV, step to -50 mV for 20 ms (to inactivate Na+ channels), depolarize to +20 mV for 4 seconds, then repolarize to -50 mV for 5 seconds to record tail currents, finally return to holding potential. Repeat every 15 seconds.

- After stable baseline recording (5-10 minutes), apply this compound cumulatively (0.001, 0.01, 0.1, 1, 3, 10 μM) with 5-minute exposure at each concentration.

- Measure tail current amplitude at -50 mV following each test pulse and normalize to baseline.

- Generate concentration-response curve by fitting normalized current to Hill equation: I = 1/(1 + ([Drug]/IC50)^nH) [4].

Cardiac Sodium Channel (INa) Recording in Human Atrial Myocytes

Cell Isolation and Solutions:

- Obtain human atrial appendages from cardiac surgery patients with appropriate ethical approval and informed consent.

- Isolate atrial myocytes enzymatically using collagenase (1-2 mg/mL) and protease (0.1 mg/mL) in Ca2+-free solution.

- Use extracellular solution for INa recording containing (in mM): CsCl 130, NaCl 10, MgCl2 1.0, CaCl2 1.0, HEPES 5, glucose 10, CdCl2 0.3 (to block Ca2+ channels; pH 7.4 with CsOH).

- Prepare pipette solution containing (in mM): NaCl 10, CsF 110, CsCl 20, EGTA 5, HEPES 5, ATP-Mg 5 (pH 7.4 with CsOH).

Sodium Current Recording Protocol:

- Maintain holding potential at -100 mV to ensure sodium channel availability.

- Apply 80 ms depolarizing steps from -80 mV to +40 mV in 5 mV increments.

- Define INa as tetrodotoxin (TTX)-sensitive current by applying 30 μM TTX at end of experiment.

- For use-dependence studies, apply 10 ms pulses from -100 mV to -20 mV at varying frequencies (0.5, 1, 2, 5 Hz).

- Apply this compound (0.1-10 μM) to assess concentration- and use-dependent block.